molecular formula C24H20BrN3O3 B5495110 (4E)-4-({3-BROMO-5-METHOXY-4-[(PYRIDIN-2-YL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-({3-BROMO-5-METHOXY-4-[(PYRIDIN-2-YL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B5495110
M. Wt: 478.3 g/mol
InChI Key: ZSMIBZYJQZMCQB-UDWIEESQSA-N
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Description

(4E)-4-({3-BROMO-5-METHOXY-4-[(PYRIDIN-2-YL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a brominated methoxyphenyl group, and a pyridinylmethoxy substituent

Preparation Methods

The synthesis of (4E)-4-({3-BROMO-5-METHOXY-4-[(PYRIDIN-2-YL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolone core: This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Bromination and methoxylation: The aromatic ring is brominated using bromine in the presence of a catalyst, followed by methoxylation using methanol and a base.

    Attachment of the pyridinylmethoxy group: This step involves the reaction of the brominated methoxyphenyl intermediate with 2-pyridinemethanol under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of microwave-assisted synthesis and continuous flow reactors .

Chemical Reactions Analysis

(4E)-4-({3-BROMO-5-METHOXY-4-[(PYRIDIN-2-YL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

(4E)-4-({3-BROMO-5-METHOXY-4-[(PYRIDIN-2-YL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which (4E)-4-({3-BROMO-5-METHOXY-4-[(PYRIDIN-2-YL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

(4E)-4-({3-BROMO-5-METHOXY-4-[(PYRIDIN-2-YL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of brominated, methoxylated, and pyridinylmethoxy substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4E)-4-[[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O3/c1-16-20(24(29)28(27-16)19-9-4-3-5-10-19)12-17-13-21(25)23(22(14-17)30-2)31-15-18-8-6-7-11-26-18/h3-14H,15H2,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMIBZYJQZMCQB-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=N3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=N3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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